N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is a fused heterocyclic system, and a benzyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The triazole nucleus is present in a number of drug classes, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The triazole nucleus is present in a number of drug classes, suggesting that it may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinoxaline derivatives.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide include other triazoloquinoxaline derivatives with different substituents on the triazoloquinoxaline core. Examples include:
- N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-benzyl-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The isopropyl group, in particular, may confer unique steric and electronic properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)19-23-24-20-21(28)25(16-10-6-7-11-17(16)26(19)20)13-18(27)22-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDROGOLCBMPBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.